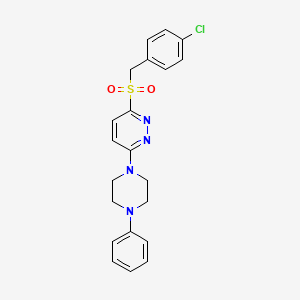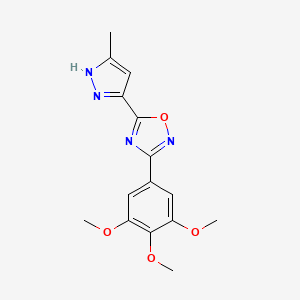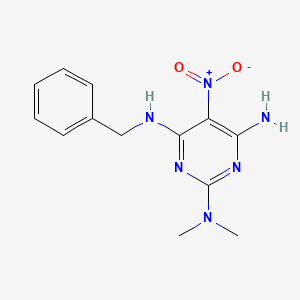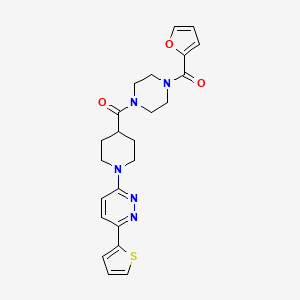![molecular formula C22H22N2O3S B11265742 6-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)pyridine-3-carboxamide CAS No. 1326895-35-5](/img/structure/B11265742.png)
6-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a sulfonyl group attached to a dimethylbenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the pyridine derivative with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,4-Dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide depends on its specific application:
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Organic Synthesis: It can act as a reagent or intermediate, participating in various chemical transformations through well-defined reaction mechanisms.
Comparison with Similar Compounds
- 6-(3,4-Dimethylbenzenesulfonyl)pyridine-3-carboxamide
- N-[(4-Methylphenyl)methyl]pyridine-3-carboxamide
- 3,4-Dimethylbenzenesulfonyl chloride
Uniqueness: 6-(3,4-Dimethylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and carboxamide groups on the pyridine ring allows for diverse chemical modifications and applications.
Properties
CAS No. |
1326895-35-5 |
|---|---|
Molecular Formula |
C22H22N2O3S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H22N2O3S/c1-15-4-7-18(8-5-15)13-24-22(25)19-9-11-21(23-14-19)28(26,27)20-10-6-16(2)17(3)12-20/h4-12,14H,13H2,1-3H3,(H,24,25) |
InChI Key |
DNDMQBBOGYKLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265675.png)


![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B11265707.png)
![Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265713.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11265715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B11265721.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11265726.png)
![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B11265728.png)
![N-(3-Fluoro-4-methylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11265729.png)
![N-(4-bromophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B11265736.png)
![4-({2-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B11265737.png)
